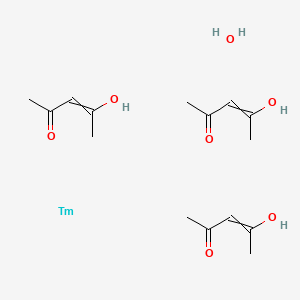
C15H26O7Tm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C15H26O7Tm is a complex organometallic compound. This compound contains thulium ™, a rare earth element, and is characterized by its unique chemical structure and properties. Thulium compounds are known for their applications in various fields, including electronics, medical imaging, and laser technology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H26O7Tm typically involves the coordination of thulium ions with organic ligands. One common method is the reaction of thulium chloride (TmCl3) with a suitable organic ligand in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of This compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
C15H26O7Tm: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state thulium compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state thulium species.
Substitution: Ligand substitution reactions can occur, where the organic ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thulium oxides, while reduction can produce thulium hydrides. Substitution reactions result in new thulium-ligand complexes.
Scientific Research Applications
C15H26O7Tm: has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the production of high-performance materials and electronic devices.
Mechanism of Action
The mechanism of action of C15H26O7Tm involves its interaction with molecular targets through coordination chemistry. The thulium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. In biological systems, the compound can interact with cellular components, leading to specific biochemical effects.
Comparison with Similar Compounds
C15H26O7Tm: can be compared with other thulium compounds such as C15H26O6Tm and C15H26O8Tm . These compounds share similar structural features but differ in their chemical reactivity and applications. The presence of different ligands and oxidation states in these compounds highlights the versatility and uniqueness of This compound in various applications.
List of Similar Compounds
- C15H26O6Tm
- C15H26O8Tm
- C15H26O7Yb (Ytterbium analog)
- C15H26O7Er (Erbium analog)
Properties
Molecular Formula |
C15H26O7Tm |
|---|---|
Molecular Weight |
487.30 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;thulium;hydrate |
InChI |
InChI=1S/3C5H8O2.H2O.Tm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2; |
InChI Key |
CIFWQYBVUMNBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















